molecular formula C23H23N3O6S B11592884 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11592884
M. Wt: 469.5 g/mol
InChI Key: XLESVLJWZJWQCI-GRSHGNNSSA-N
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Description

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and various methoxy and ethoxy substituents

Preparation Methods

The synthesis of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and triazole precursors, followed by their condensation under specific conditions to form the desired compound. Common reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various aldehydes. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalyst selection to achieve higher yields and purity.

Chemical Reactions Analysis

(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings are replaced by other nucleophiles under suitable conditions.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural complexity.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown promise in biological assays, where it may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C23H23N3O6S

Molecular Weight

469.5 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H23N3O6S/c1-6-32-15-8-7-13(9-16(15)28-2)10-19-22(27)26-23(33-19)24-21(25-26)14-11-17(29-3)20(31-5)18(12-14)30-4/h7-12H,6H2,1-5H3/b19-10-

InChI Key

XLESVLJWZJWQCI-GRSHGNNSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OC

Origin of Product

United States

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